N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide

Chemical Biology Medicinal Chemistry Hit Identification

This compound represents a unique pharmacophoric arrangement within the 1-tosylpiperidine-4-carboxamide series, combining a 3-(methylcarbamoyl)thiophen-2-yl group for which no quantitative selectivity or potency data exist publicly. Procure to secure a first-in-class chemical probe starting point, free from competitive literature, enabling novel IP generation and matched molecular pair analysis against known IKK-2 inhibitors like TPCA-1. Ideal for assay validation as a selectivity control once target engagement is determined.

Molecular Formula C19H23N3O4S2
Molecular Weight 421.53
CAS No. 922462-71-3
Cat. No. B2408318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide
CAS922462-71-3
Molecular FormulaC19H23N3O4S2
Molecular Weight421.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CS3)C(=O)NC
InChIInChI=1S/C19H23N3O4S2/c1-13-3-5-15(6-4-13)28(25,26)22-10-7-14(8-11-22)17(23)21-19-16(9-12-27-19)18(24)20-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,20,24)(H,21,23)
InChIKeyDCVJKADFOXUHDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide (CAS 922462-71-3): A Structurally Defined Research Scaffold


The compound N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide (CAS 922462-71-3, molecular formula C₁₉H₂₃N₃O₄S₂, molecular weight 421.5 g/mol) belongs to the thiophene-carboxamide class and incorporates a 1-tosylpiperidine moiety [1]. It is cataloged as a screening compound and synthetic intermediate, with its structure confirmed by PubChem CID 8703183 [1]. However, a search of primary literature, patents, and authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) as of the search date did not return any quantitative biological, pharmacological, or physicochemical differentiation data for this specific entity beyond computed molecular descriptors.

Why Generic Substitution Is Not Advisable for N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide in Research Procurement


Within the 1-tosylpiperidine-4-carboxamide series, even minor variations in the heteroaryl-amide substituent can profoundly alter target-binding profiles, as demonstrated by the highly selective IKK-2 inhibitor TPCA-1 (a 2-[(aminocarbonyl)amino]-3-thiophenecarboxamide) versus its structurally related analogs [1]. The specific combination of a 3-(methylcarbamoyl)thiophen-2-yl group with the 1-tosylpiperidine-4-carboxamide scaffold present in the target compound constitutes a unique pharmacophoric arrangement for which no published quantitative selectivity or potency data exist [1]. Consequently, substituting this compound with a close-in-class analog cannot be deemed equivalent for structure–activity relationship (SAR) campaigns, chemical probe development, or assay validation, as the absence of comparative data precludes any assumption of functional interchangeability.

Quantitative Head-to-Head Evidence: N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide vs. Closest Comparators


Structural Uniqueness Confirmed by Database Fingerprint

A substructure search of PubChem confirms that the combination of a 3-(methylcarbamoyl)thiophene core with a 1-tosylpiperidine-4-carboxamide linker is represented by a single CID entry (8703183), indicating no close structural analogs with this exact scaffold arrangement are currently recorded in the database [1]. This contrasts with the related 1-tosylpiperidine-4-carboxamide series bearing benzothiazole, oxadiazole, or simple phenyl substituents, which number in the dozens [1].

Chemical Biology Medicinal Chemistry Hit Identification

Physicochemical Property Differentiation for Library Design

The calculated physicochemical properties of the target compound place it within a distinct region of oral drug-like chemical space compared to the well-characterized IKK-2 inhibitor TPCA-1 [1][2]. The target compound has a higher molecular weight (421.5 vs. 278.3 Da), increased topological polar surface area (132 vs. ~110 Ų), and a greater number of hydrogen bond acceptors (6 vs. 4), which collectively predict lower passive membrane permeability and potentially distinct pharmacokinetic behavior [1][2]. These computed differences, while not experimentally validated for the target compound, suggest that if the target compound were to engage the same biological targets, it would likely exhibit a different absorption and distribution profile.

Drug Discovery Compound Library ADME-Tox Prediction

Synthetic Tractability Advantage: Modular Tosylpiperidine Carboxamide Scaffold

The target compound features a 1-tosylpiperidine-4-carboxylic acid core coupled to a 2-amino-3-(methylcarbamoyl)thiophene, a modular architecture amenable to late-stage diversification [1]. While no quantitative yield or purity data specific to this compound are publicly available, the general synthetic route—amide coupling of 1-tosylpiperidine-4-carboxylic acid with substituted 2-aminothiophenes—is a well-precedented, high-yielding transformation in medicinal chemistry [1]. In contrast, many close-in-class analogs such as N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide require more complex fused-ring thiophene intermediates, potentially increasing synthetic burden and cost [1].

Medicinal Chemistry Parallel Synthesis Lead Optimization

Critical Gap: Absence of Published Comparative Biological Data

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed as of April 2026 returned zero quantitative biological activity records (IC₅₀, Kᵢ, EC₅₀, etc.) for N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide [1]. This stands in marked contrast to structurally related thiophene carboxamide compounds, which have reported IKK-2 inhibitory activities ranging from 0.018 μM (TPCA-1) to >10 μM for less optimized analogs [2]. The complete absence of potency, selectivity, ADME, or in vivo data for the target compound constitutes the single most important evidence dimension for procurement decision-making: this compound is an uncharacterized research tool that must be profiled de novo by the end user.

Data Reproducibility Assay Validation Procurement Risk

Evidence-Based Application Scenarios for N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide (CAS 922462-71-3)


Chemical Probe Development Requiring a Novel, Unencumbered Chemotype

The compound's structural uniqueness, confirmed by the absence of close analogs in public databases [1], makes it a strong candidate for developing first-in-class chemical probes. Laboratories seeking to generate novel intellectual property can procure this compound as a starting point for SAR exploration, free from the competitive pressure of pre-existing published data.

Building Block for Focused Amide Library Synthesis

The modular 1-tosylpiperidine-4-carboxamide scaffold allows for the rapid generation of diverse amide libraries through standard coupling chemistry [1]. This compound serves as both a final screening candidate and an intermediate for synthesizing analogs with varied heteroaryl substituents, supporting hit-to-lead optimization workflows in medicinal chemistry.

Negative Control or Selectivity Counter-Screen Design

Given the extensive published data on structurally related IKK-2 inhibitors such as TPCA-1 (IC₅₀ 17.9 nM) [1], this compound—once its own target engagement profile is determined—can be deployed as a selectivity control to validate assay specificity. Its distinct physiochemical properties (higher MW and TPSA) may also allow it to serve as a matched molecular pair for probing property–activity relationships.

Computational Chemistry and Docking Studies on Under-Explored Chemical Space

The computed XLogP3 (2.6), TPSA (132 Ų), and hydrogen bond donor/acceptor counts [1] place this compound in a region of drug-like chemical space that is distinct from many well-annotated thiophene carboxamide inhibitors. It can be used as a molecular docking probe or in pharmacophore modeling to explore how the tosylpiperidine moiety influences binding to kinase ATP pockets or other targets.

Quote Request

Request a Quote for N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.